![molecular formula C21H24N2O3 B2684553 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone CAS No. 478049-85-3](/img/structure/B2684553.png)
4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone
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Overview
Description
The compound “4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone” is a complex organic molecule. It contains a methoxyphenyl group, a morpholinomethyl group, and a phenyl group attached to an azetanone core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, 4-Methoxybenzyl alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For example, 4-Methoxybenzyl alcohol is used in various chemical organic reactions such as in the synthesis of quinolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Methoxybenzyl alcohol is soluble in water, chloroform, and ethyl acetate .
Scientific Research Applications
Chemical and Biological Properties of Phosphorylated Azoles
4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone, due to its structural complexity, may be related to the broader class of compounds known as phosphorylated azoles, which include derivatives of oxazoles, thiazoles, selenazoles, and imidazoles. The synthesis and transformation of these phosphorylated derivatives have been extensively studied for their chemical and biological properties. Various synthetic methods have been developed for 4-phosphorylated imidazole derivatives, utilizing metallic derivatives of imidazole and phosphorus halides. The chemical properties of these phosphorylated azoles include modifications to the phosphorus residue, the azole ring, and other substituents. These compounds exhibit a wide range of biological activities, including insecticidal, antihypertensive, and anti-inflammatory effects, making them of interest for pharmaceutical applications (Abdurakhmanova et al., 2018).
Pharmacological Interest in Morpholine and Pyrans Derivatives
Morpholine, a six-membered aromatic organic heterocycle containing one nitrogen atom and one oxygen atom in its ring structure, is found in various organic compounds with pharmacological activities. Morpholine derivatives demonstrate a broad spectrum of pharmacological profiles, including neuroprotective, osteogenic, and anticancer activities. The exploration of morpholine and pyran analogues reveals their potent pharmacophoric activities, supporting ongoing research to design and synthesize novel derivatives for therapeutic use (Asif & Imran, 2019).
Antioxidant Activity and Health Implications
The study of antioxidants is significant in various fields, including food engineering, medicine, and pharmacy. Phenolic compounds, a major class of semi-water-soluble compounds found in fruits and vegetables, have been linked to health benefits against numerous diseases. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, provide insights into the antioxidant capacities of complex samples, including those containing 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone derivatives. These methods, based on chemical reactions and spectrophotometry, allow for the comprehensive study of antioxidants' effects on health (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-25-18-9-7-16(8-10-18)20-19(15-22-11-13-26-14-12-22)21(24)23(20)17-5-3-2-4-6-17/h2-10,19-20H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRUJQZNYIGQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone |
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